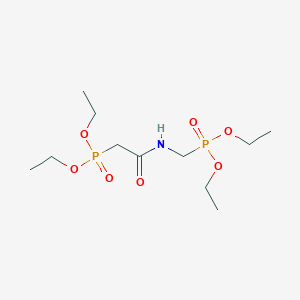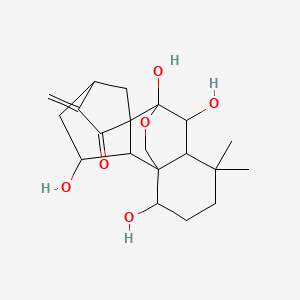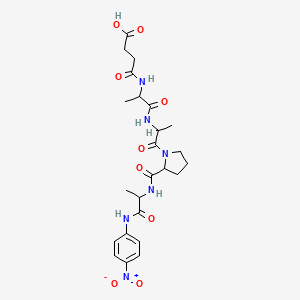
(Z)-3-Chloro-2-methyl-3-phenyl-acrylaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-Chloro-2-méthyl-3-phényl-acrylaldehyde est un composé organique caractérisé par la présence d'un groupe chloro, d'un groupe méthyle et d'un groupe phényle liés à un squelette d'acrylaldehyde. Ce composé est remarquable pour sa configuration structurale unique, qui lui confère des propriétés chimiques et une réactivité spécifiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de (Z)-3-Chloro-2-méthyl-3-phényl-acrylaldehyde implique généralement la condensation aldolique du benzaldéhyde avec la chloroacétone en conditions basiques. La réaction se déroule par la formation d'un intermédiaire énolate, qui subit ensuite une addition nucléophile sur le groupe carbonyle du benzaldéhyde, suivie d'une déshydratation pour donner le produit souhaité.
Méthodes de production industrielle : Dans un contexte industriel, la production de (Z)-3-Chloro-2-méthyl-3-phényl-acrylaldehyde peut être mise à l'échelle en utilisant des réacteurs à écoulement continu. Cette méthode garantit des conditions réactionnelles constantes, un transfert thermique efficace et une sécurité accrue. L'utilisation de catalyseurs tels que l'hydroxyde de sodium ou le tert-butylate de potassium peut améliorer la vitesse de réaction et le rendement.
Types de réactions:
Oxydation : (Z)-3-Chloro-2-méthyl-3-phényl-acrylaldehyde peut subir des réactions d'oxydation pour former les acides carboxyliques ou les cétones correspondants. Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : La réduction de ce composé peut conduire à la formation d'alcools ou d'alcanes, selon l'agent réducteur utilisé. Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs typiques.
Substitution : Le groupe chloro dans (Z)-3-Chloro-2-méthyl-3-phényl-acrylaldehyde peut être substitué par d'autres nucléophiles tels que les amines ou les thiols dans des conditions appropriées.
Réactifs et conditions courants:
Oxydation : Permanganate de potassium en milieu acide ou neutre.
Réduction : Borohydrure de sodium dans le méthanol ou hydrure de lithium et d'aluminium dans l'éther.
Substitution : Nucléophiles comme l'ammoniac ou les thiols en présence d'une base comme la triéthylamine.
Principaux produits:
Oxydation : Acides carboxyliques ou cétones.
Réduction : Alcools ou alcanes.
Substitution : Amines ou thioéthers.
Applications De Recherche Scientifique
Chimie : (Z)-3-Chloro-2-méthyl-3-phényl-acrylaldehyde est utilisé comme intermédiaire dans la synthèse de divers composés organiques, y compris les produits pharmaceutiques et les produits agrochimiques. Sa réactivité unique en fait un bloc de construction précieux en synthèse organique.
Biologie : En recherche biologique, ce composé est étudié pour ses interactions potentielles avec les biomolécules. Il peut être utilisé pour modifier les protéines ou les acides nucléiques, contribuant à l'étude des voies biochimiques et des mécanismes moléculaires.
Médecine : Les dérivés du composé se sont révélés prometteurs en chimie médicinale, notamment dans le développement d'agents anti-inflammatoires et anticancéreux. Sa capacité à interagir avec des cibles moléculaires spécifiques en fait un candidat pour le développement de médicaments.
Industrie : Dans le secteur industriel, (Z)-3-Chloro-2-méthyl-3-phényl-acrylaldehyde est utilisé dans la production de polymères, de résines et d'autres matériaux. Sa réactivité et sa stabilité le rendent adapté à diverses applications, y compris les revêtements et les adhésifs.
5. Mécanisme d'action
Le mécanisme d'action de (Z)-3-Chloro-2-méthyl-3-phényl-acrylaldehyde implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut former des liaisons covalentes avec des sites nucléophiles sur les protéines ou les acides nucléiques, entraînant des modifications de leur structure et de leur fonction. Cette interaction peut moduler les voies biochimiques, entraînant divers effets biologiques.
Composés similaires:
(E)-3-Chloro-2-méthyl-3-phényl-acrylaldehyde : L'isomère E du composé, qui diffère par l'arrangement spatial des substituants.
3-Chloro-2-méthyl-3-phényl-propionaldéhyde : Il ne possède pas la double liaison présente dans la structure de l'acrylaldehyde.
3-Chloro-2-méthyl-3-phényl-acide acrylique : Contient un groupe acide carboxylique au lieu d'un groupe aldéhyde.
Unicité : (Z)-3-Chloro-2-méthyl-3-phényl-acrylaldehyde est unique en raison de sa configuration Z, qui lui confère des propriétés stéréochimiques spécifiques. Cette configuration peut influencer la réactivité du composé et son interaction avec d'autres molécules, le distinguant de ses isomères et de ses analogues.
Mécanisme D'action
The mechanism of action of (Z)-3-Chloro-2-methyl-3-phenyl-acrylaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to changes in their structure and function. This interaction can modulate biochemical pathways, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
(E)-3-Chloro-2-methyl-3-phenyl-acrylaldehyde: The E-isomer of the compound, differing in the spatial arrangement of substituents.
3-Chloro-2-methyl-3-phenyl-propionaldehyde: Lacks the double bond present in the acrylaldehyde structure.
3-Chloro-2-methyl-3-phenyl-acrylic acid: Contains a carboxylic acid group instead of an aldehyde group.
Uniqueness: (Z)-3-Chloro-2-methyl-3-phenyl-acrylaldehyde is unique due to its Z-configuration, which imparts specific stereochemical properties. This configuration can influence the compound’s reactivity and interaction with other molecules, making it distinct from its isomers and analogs.
Propriétés
Formule moléculaire |
C10H9ClO |
|---|---|
Poids moléculaire |
180.63 g/mol |
Nom IUPAC |
(Z)-3-chloro-2-methyl-3-phenylprop-2-enal |
InChI |
InChI=1S/C10H9ClO/c1-8(7-12)10(11)9-5-3-2-4-6-9/h2-7H,1H3/b10-8- |
Clé InChI |
KEAJNYRGWHUHDL-NTMALXAHSA-N |
SMILES isomérique |
C/C(=C(\C1=CC=CC=C1)/Cl)/C=O |
SMILES canonique |
CC(=C(C1=CC=CC=C1)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Aminomethyl)cycloheptyl]propan-1-ol](/img/structure/B12108783.png)











![4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B12108852.png)

